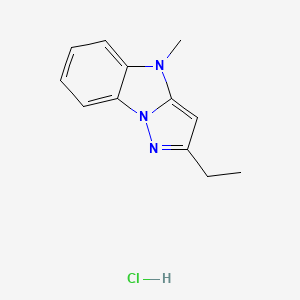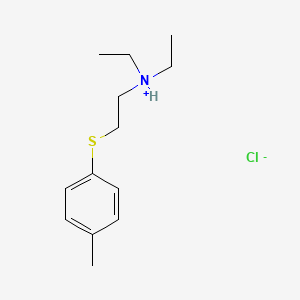
N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a diethylamino group attached to a beta-carbon, which is further connected to a p-tolylthio group. This compound is often used in various chemical reactions and has applications in different fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride typically involves the reaction of diethylamine with a suitable halide, such as 2-chloroethylamine hydrochloride, in the presence of a base like sodium methoxide. The reaction is carried out in a high-pressure autoclave at temperatures ranging from 100 to 200°C and pressures between 0.52 to 1.60 MPa for 3 to 8 hours . The reaction mixture is then treated with an alkali to adjust the pH, followed by separation and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction. The use of automated systems for pH adjustment and product separation enhances the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also interact with biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
N,N-Dimethylethylamine: Another tertiary amine with similar properties but different steric hindrance.
N,N-Diethyl-p-phenylenediamine: Used in spectrophotometric determination of drugs.
Uniqueness
N,N-Diethyl-beta-(p-tolylthio)ethylamine hydrochloride is unique due to the presence of the p-tolylthio group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in organic synthesis and drug development.
Propriétés
Numéro CAS |
63918-10-5 |
|---|---|
Formule moléculaire |
C13H22ClNS |
Poids moléculaire |
259.84 g/mol |
Nom IUPAC |
diethyl-[2-(4-methylphenyl)sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C13H21NS.ClH/c1-4-14(5-2)10-11-15-13-8-6-12(3)7-9-13;/h6-9H,4-5,10-11H2,1-3H3;1H |
Clé InChI |
WSTXZERRBWJPEJ-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCSC1=CC=C(C=C1)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


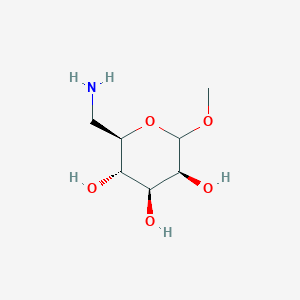

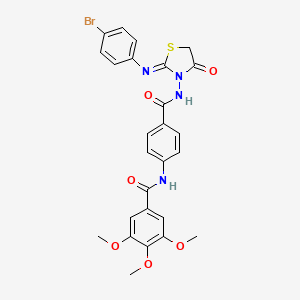
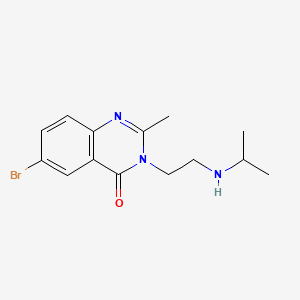
![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)
![2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one](/img/structure/B13775378.png)
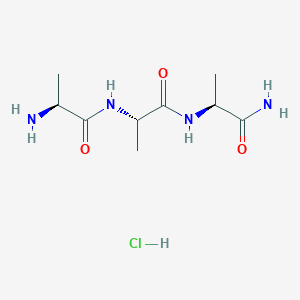
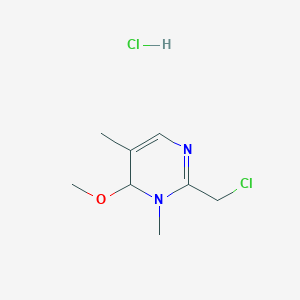
![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)
